Cas no 38327-40-1 (Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI))
![Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI) structure](https://it.kuujia.com/scimg/cas/38327-40-1x500.png)
38327-40-1 structure
Nome del prodotto:Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI)
Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI)
- Rifamycin B ethylamide
- LS-9234
- rifamycin-B ethylamide
- Rifamycin-B-aethylamid
- NSC143422
- [[2-(ethylamino)-2-oxo-ethoxy]-tetrahydroxy-methoxy-heptamethyl-dioxo-[?]yl] acetate
- NCI 143-422
- BRN 5418205
- Acetamide, 2-((1,2-dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-9-yl)oxy)-N-ethyl-, 21-acetate
- Acetamide, 2-[[(14E)-21-(acetyloxy)-1,2-dihydro-5,6,17,19-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxy[1,11,13]pentadecatrienoimino)naphtho[2,1-b]furan-9-yl]oxy]-N-ethyl-
- 38327-40-1
-
- Inchi: InChI=1S/C41H54N2O13/c1-11-42-29(45)18-53-28-17-26-36(49)31-30(28)32-38(24(7)35(31)48)56-41(9,39(32)50)54-16-15-27(52-10)21(4)37(55-25(8)44)23(6)34(47)22(5)33(46)19(2)13-12-14-20(3)40(51)43-26/h12-17,19,21-23,27,33-34,37,46-49H,11,18H2,1-10H3,(H,42,45)(H,43,51)/b13-12+,16-15+,20-14+
- Chiave InChI: UDCVVHBNXAUZCQ-VATGUWRCSA-N
- Sorrisi: CCNC(COC1C=C2NC(C(=CC=CC(C(C(C(C(C(C(C(C=COC3(C(=O)C4=C(O3)C(=C(C(=C2O)C=14)O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)=O)=O |t:11,13,23|
Proprietà calcolate
- Massa esatta: 782.36300
- Massa monoisotopica: 782.36258978g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 56
- Conta legami ruotabili: 7
- Complessità: 1500
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 9
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.9
- Superficie polare topologica: 219Ų
Proprietà sperimentali
- PSA: 219.41000
- LogP: 5.09230
Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI) Letteratura correlata
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
38327-40-1 (Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI)) Prodotti correlati
- 6998-60-3(Rifogal)
- 7000-27-3(Methyl-β-D-Glucopyranoside hemihydrate)
- 21573-08-0(2-amino-6-cyclopropylpyrimidin-4(3H)-one)
- 1806338-07-7(4-Fluoro-5-iodo-2-(trifluoromethylthio)pyridine)
- 2138512-30-6(2-(propan-2-yl)pyrazolo1,5-apyrimidine-3-sulfonyl chloride)
- 1154254-69-9(N-benzyl-N-cyclopropylpiperidine-4-carboxamide)
- 1805060-38-1(Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate)
- 1171657-48-9(2-{4-(1H-1,3-benzodiazol-2-yl)methylpiperazin-1-yl}-N-(3-chloro-4-methylphenyl)acetamide)
- 1779412-42-8(3-(1-Aminoethyl)thiolan-3-ol)
- 1260602-53-6(tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
